molecular formula C8H16O2 B13589972 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol

Cat. No.: B13589972
M. Wt: 144.21 g/mol
InChI Key: GEXFYBGZZWGXBW-UHFFFAOYSA-N
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Description

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol is an organic compound with the molecular formula C8H16O2 It is a tertiary alcohol with a tetrahydrofuran ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol typically involves the reaction of 2-methyl-2-propen-1-ol with tetrahydrofuran under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of the alcohol attacks the electrophilic carbon of the tetrahydrofuran ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Secondary alcohols and hydrocarbons.

    Substitution: Halides and amines.

Scientific Research Applications

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol is unique due to its combination of a tertiary alcohol and a tetrahydrofuran ring. This structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-methyl-1-(oxolan-2-yl)propan-2-ol

InChI

InChI=1S/C8H16O2/c1-8(2,9)6-7-4-3-5-10-7/h7,9H,3-6H2,1-2H3

InChI Key

GEXFYBGZZWGXBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCO1)O

Origin of Product

United States

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